3'-Fluoro-2-methoxy-biphenyl-3-ylamine

Description

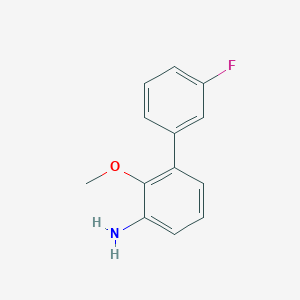

3'-Fluoro-2-methoxy-biphenyl-3-ylamine is a biphenyl derivative featuring a fluorine atom at the 3' position of one phenyl ring, a methoxy group at the 2 position, and an amine group at the 3 position of the adjacent ring. This structural configuration imparts unique electronic and steric properties, making it a compound of interest in pharmaceutical and materials science research. The amine group provides a reactive site for further functionalization, such as in the synthesis of polymers or bioactive molecules .

Properties

IUPAC Name |

3-(3-fluorophenyl)-2-methoxyaniline | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H12FNO/c1-16-13-11(6-3-7-12(13)15)9-4-2-5-10(14)8-9/h2-8H,15H2,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

TZDVGCALZQNYFA-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=CC=C1N)C2=CC(=CC=C2)F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H12FNO | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

217.24 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3’-Fluoro-2-methoxy-biphenyl-3-ylamine typically involves the following steps:

Starting Materials: The synthesis begins with commercially available 3-fluoro-2-methoxybenzoic acid.

Reduction: The carboxylic acid group is reduced to an alcohol using a reducing agent such as lithium aluminum hydride.

Amination: The alcohol is then converted to an amine through a series of reactions, including the formation of an intermediate halide followed by nucleophilic substitution with ammonia or an amine source.

Industrial Production Methods

In an industrial setting, the production of 3’-Fluoro-2-methoxy-biphenyl-3-ylamine may involve large-scale batch or continuous flow processes. The use of automated reactors and optimized reaction conditions ensures high yield and purity of the final product. Catalysts and solvents are carefully selected to enhance reaction efficiency and minimize environmental impact.

Chemical Reactions Analysis

Types of Reactions

3’-Fluoro-2-methoxy-biphenyl-3-ylamine undergoes various chemical reactions, including:

Oxidation: The amine group can be oxidized to form corresponding nitroso or nitro compounds.

Reduction: The compound can be reduced to form secondary or tertiary amines.

Substitution: The fluorine and methoxy groups can participate in nucleophilic aromatic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.

Substitution: Reagents like sodium methoxide or potassium tert-butoxide are employed under basic conditions.

Major Products Formed

Oxidation: Formation of nitroso or nitro derivatives.

Reduction: Formation of secondary or tertiary amines.

Substitution: Formation of substituted biphenyl derivatives.

Scientific Research Applications

3’-Fluoro-2-methoxy-biphenyl-3-ylamine has several scientific research applications:

Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.

Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.

Medicine: Explored as a potential pharmaceutical intermediate for the development of new drugs.

Industry: Utilized in the production of advanced materials, such as polymers and liquid crystals.

Mechanism of Action

The mechanism of action of 3’-Fluoro-2-methoxy-biphenyl-3-ylamine involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. For example, it may inhibit or activate certain enzymes, leading to changes in metabolic pathways. The presence of the fluorine atom enhances its binding affinity and selectivity towards target molecules.

Comparison with Similar Compounds

Comparison with Similar Compounds

To contextualize the properties of 3'-Fluoro-2-methoxy-biphenyl-3-ylamine, we analyze structurally related compounds from the provided evidence and discuss substituent effects, reactivity, and applications.

C-(3'-Fluoro-biphenyl-4-yl)-methylamine Hydrochloride

- Structure : Biphenyl core with fluorine at 3', methylamine at the 4 position, and a hydrochloride salt form.

- Key Differences :

- Substituent Position : The amine group in this compound is at the 4 position, whereas in the target compound, it is at the 3 position. This positional variance alters electronic distribution and steric accessibility.

- Functional Groups : The hydrochloride salt enhances solubility in polar solvents compared to the free amine form in the target compound.

- Applications : Used as an intermediate in pharmaceutical synthesis, particularly where ionic forms are required for bioavailability .

2-(3-Methoxyphenyl)ethylamine

- Structure : A single phenyl ring with methoxy at the 3 position and an ethylamine side chain.

- Key Differences: Biphenyl vs. Monophenyl: The absence of a biphenyl system in 2-(3-Methoxyphenyl)ethylamine reduces conjugation and planar rigidity, impacting binding affinity in receptor-targeted applications. Substituent Effects: Methoxy at the 3 position (vs. 2 in the target compound) creates distinct electronic environments; the 2-position methoxy in the target compound may induce greater steric hindrance. Physical Properties: Lower molecular weight (compared to biphenyl derivatives) results in higher volatility, as evidenced by its listed boiling point in reagent catalogs .

3-Chloro-N-phenyl-phthalimide

- Structure : Phthalimide core with chlorine at the 3 position and a phenyl group attached via nitrogen.

- Key Differences: Core Structure: The phthalimide ring system introduces rigidity and electron-withdrawing properties absent in biphenyl amines. Substituent Impact: Chlorine’s electronegativity differs from fluorine, affecting reactivity in polymerization reactions (e.g., polyimide synthesis) .

Data Table: Structural and Functional Comparison

| Compound | Core Structure | Substituents | Key Properties | Applications |

|---|---|---|---|---|

| This compound | Biphenyl | 3'-F, 2-OCH₃, 3-NH₂ | High electronegativity, amine reactivity | Pharmaceuticals, materials |

| C-(3'-Fluoro-biphenyl-4-yl)-methylamine HCl | Biphenyl | 3'-F, 4-CH₂NH₂·HCl | Ionic solubility, bioavailable intermediate | Drug intermediates |

| 2-(3-Methoxyphenyl)ethylamine | Monophenyl | 3-OCH₃, CH₂CH₂NH₂ | Volatile, flexible side chain | Neurotransmitter analogs |

| 3-Chloro-N-phenyl-phthalimide | Phthalimide | 3-Cl, N-phenyl | Rigid, electron-withdrawing | Polymer synthesis |

Research Findings and Implications

- Substituent Positionality : The 2-methoxy group in the target compound introduces steric effects that may hinder interactions in enzymatic binding pockets compared to 3-methoxy derivatives .

- Fluorine vs. Chlorine : Fluorine’s smaller atomic radius and higher electronegativity (compared to chlorine) reduce metabolic degradation, a critical advantage in drug design .

- Amine Reactivity : The free amine in this compound allows for versatile derivatization (e.g., acylation, sulfonation), unlike the hydrochloride salt form in C-(3'-Fluoro-biphenyl-4-yl)-methylamine .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.